
Decahydro-6-methyl-1,4-methanonaphthalene-6,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decahydro-6-methyl-1,4-methanonaphthalene-6,7-diol is a chemical compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . This compound is characterized by its unique structure, which includes a decahydro-1,4-methanonaphthalene core with methyl and diol functional groups. It is known for its applications in various scientific fields due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decahydro-6-methyl-1,4-methanonaphthalene-6,7-diol typically involves the hydrogenation of 1,4-methanonaphthalene derivatives under specific conditions. The process may include the use of catalysts such as palladium or platinum on carbon, with hydrogen gas at elevated pressures and temperatures . The reaction conditions are carefully controlled to ensure the selective reduction of the desired functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Decahydro-6-methyl-1,4-methanonaphthalene-6,7-diol undergoes various chemical reactions, including:
Substitution: The diol groups can undergo substitution reactions with reagents like acyl chlorides or alkyl halides to form esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), platinum on carbon (Pt/C)
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated hydrocarbons
Substitution: Esters, ethers
Applications De Recherche Scientifique
Decahydro-6-methyl-1,4-methanonaphthalene-6,7-diol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of decahydro-6-methyl-1,4-methanonaphthalene-6,7-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The diol groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Decahydro-1,6-methanonaphthalene: Similar core structure but lacks the methyl and diol functional groups.
Decahydro-6-methyl-2-(2-propenyl)-1,4-methanonaphthalene-6,7-diol: Similar structure with an additional propenyl group.
Uniqueness
Decahydro-6-methyl-1,4-methanonaphthalene-6,7-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methyl and diol groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific applications .
Propriétés
Numéro CAS |
85883-85-8 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
4-methyltricyclo[6.2.1.02,7]undecane-4,5-diol |
InChI |
InChI=1S/C12H20O2/c1-12(14)6-10-8-3-2-7(4-8)9(10)5-11(12)13/h7-11,13-14H,2-6H2,1H3 |
Clé InChI |
DEBPKBTUBBZEPB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2C3CCC(C3)C2CC1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


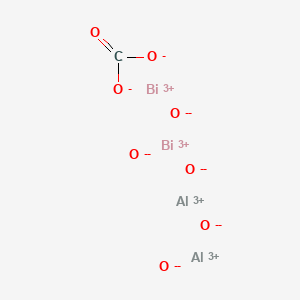
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate](/img/structure/B12683196.png)

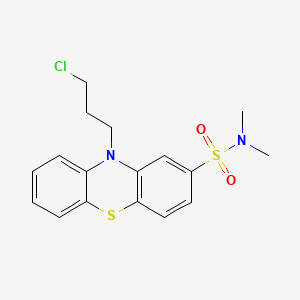
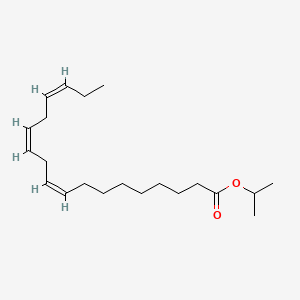

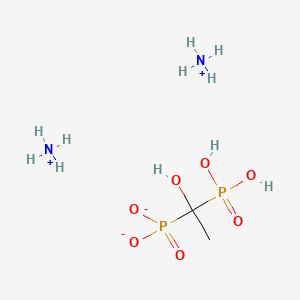
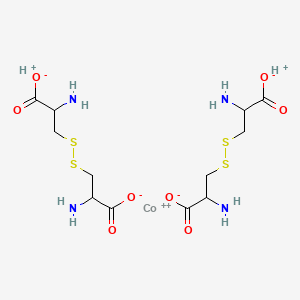
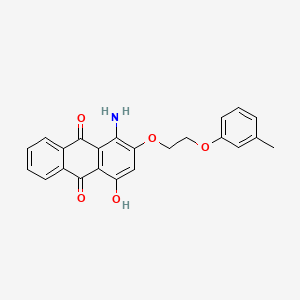
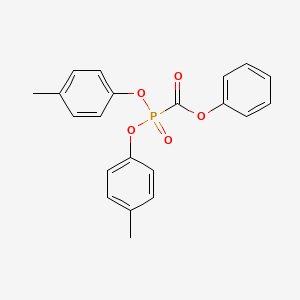


![Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate](/img/structure/B12683282.png)

